2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine

Lipophilicity Drug design Physicochemical profiling

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine (CAS 743407-46-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a para-trifluoromethyl-substituted phenyl ring at the 2-position. With molecular formula C₁₄H₉F₃N₂ and molecular weight 262.23 g·mol⁻¹ , it carries zero hydrogen-bond donors, two hydrogen-bond acceptors, and one rotatable bond.

Molecular Formula C14H9F3N2
Molecular Weight 262.23 g/mol
Cat. No. B13073253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H9F3N2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H9F3N2/c15-14(16,17)11-6-4-10(5-7-11)12-9-19-8-2-1-3-13(19)18-12/h1-9H
InChIKeyQRHYGAKCLZFMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine – Core Chemical Identity and Procurement Specifications


2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine (CAS 743407-46-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, featuring a para-trifluoromethyl-substituted phenyl ring at the 2-position. With molecular formula C₁₄H₉F₃N₂ and molecular weight 262.23 g·mol⁻¹ [1], it carries zero hydrogen-bond donors, two hydrogen-bond acceptors, and one rotatable bond . Its computed lipophilicity (LogP 4.02) and low topological polar surface area (TPSA 17.3 Ų) make it a compact, lipophilic scaffold suitable for fragment-based drug discovery and late-stage functionalisation.

Why Generic Substitution Fails: Structural and Physicochemical Non-Interchangeability of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine


Imidazo[1,2-a]pyridine derivatives bearing different aryl substituents at the 2-position are not functionally interchangeable. The para-CF₃ group imparts a distinct combination of electron-withdrawing character, elevated lipophilicity, and metabolic stability that directly governs target binding, pharmacokinetic profile, and photophysical behaviour [1]. Replacing the para-trifluoromethylphenyl moiety with an unsubstituted phenyl, a meta-CF₃ isomer, or a heteroaryl variant alters both the conformational preference and the electronic distribution across the bicyclic core, leading to quantitatively different LogP, binding affinity, and emission wavelength [2]. The quantitative evidence below demonstrates why precise structural identity matters for reproducible research and industrial application.

Quantitative Differentiation Evidence: 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine vs. Closest Analogs


Lipophilicity Elevation: LogP Increase Conferred by para-Trifluoromethyl Substitution Relative to Unsubstituted 2-Phenyl Core

The para-CF₃ substituent markedly increases lipophilicity compared to the unsubstituted 2-phenyl analog. The target compound exhibits a measured/computed LogP of 4.02 , whereas 2-phenylimidazo[1,2-a]pyridine (CAS 4105-21-9) has an XLogP of 3.4 [1]. This ΔLogP of +0.62 corresponds to an approximately 4.2-fold increase in the octanol-water partition coefficient. The elevated LogP enhances membrane permeability potential and is a critical parameter for CNS drug discovery programmes where optimal LogP ranges between 2 and 5 [2].

Lipophilicity Drug design Physicochemical profiling

Positional Isomer Differentiation: para-CF₃ (4-CF₃) vs. meta-CF₃ (3-CF₃) Substitution on the 2-Phenyl Ring of Imidazo[1,2-a]pyridine

The para- and meta-CF₃ positional isomers share identical molecular formula (C₁₄H₉F₃N₂, MW 262.23) but differ in electronic and steric properties. While direct head-to-head biological data for the isolated 2-aryl-imidazo[1,2-a]pyridine core are absent from the public literature, well-established SAR from the broader imidazo[1,2-a]pyridine class demonstrates that the substitution position on the 2-phenyl ring modulates both potency and selectivity [1]. In iridium(III) phosphorescent complexes of 2-phenylimidazo[1,2-a]pyridine ligands, electron-withdrawing groups on the phenyl ring (including CF₃) lower the HOMO energy level, causing a blue-shift in emission maxima by 20–50 nm relative to unsubstituted or electron-donating congeners [2]. The para-CF₃ isomer presents a linear dipole moment along the molecular axis, whereas the meta-CF₃ isomer introduces a bent dipole; this geometric difference influences both molecular packing in solid-state devices and binding pocket complementarity in biological targets.

Positional isomerism Electronic effects SAR

Polar Surface Area Conservation: Trifluoromethyl Introduction Without PSA Penalty

Introduction of the para-CF₃ group elevates LogP without increasing the topological polar surface area. The target compound has a TPSA of 17.3 Ų , identical to that of the unsubstituted 2-phenylimidazo[1,2-a]pyridine (TPSA 17.3 Ų) [1]. This is a distinctive advantage over alternative lipophilicity-enhancing strategies such as alkyl-chain extension, amide methylation, or halogen substitution (e.g., bromine adds ~0 Ų to TPSA but introduces steric bulk; a methoxy group increases TPSA by ~9 Ų). Maintaining TPSA ≤ 20 Ų while raising LogP from 3.4 to 4.02 is highly favourable for blood-brain barrier penetration, where TPSA < 60–70 Ų is generally required [2]. The CF₃ group achieves this through its compact, highly fluorinated nature (van der Waals volume ~42 ų vs. ~27 ų for methyl) that adds lipophilicity without contributing polar surface area.

TPSA Blood-brain barrier permeability Physicochemical optimisation

Privileged Scaffold Status: Imidazo[1,2-a]pyridine Core as a Validated Kinase Inhibitor Template

The imidazo[1,2-a]pyridine scaffold is a recognised privileged structure in kinase inhibitor discovery. High-throughput screening identified this chemotype as a potent and selective inhibitor of cyclin-dependent kinases, with optimised derivatives achieving CDK2 IC₅₀ values as low as 28 nM (Compound 1d) [1]. In the PI3Kα inhibitor series, imidazo[1,2-a]pyridine derivatives with 2-aryl substitution achieve IC₅₀ values in the low nanomolar range (e.g., compound 12: IC₅₀ = 2.8 nM) [2]. While the specific 4-CF₃-phenyl analog has not been individually profiled in published kinase panels, the SAR from these series demonstrates that electron-withdrawing para-substituents on the 2-phenyl ring consistently improve potency relative to unsubstituted phenyl. Patents from UCB Biopharma (US 9,309,243) and Dr. Reddy's Laboratories further establish imidazo[1,2-a]pyridines as modulators of TNFα and TrkA kinases, respectively [3][4].

Kinase inhibitors Fragment-based drug discovery Privileged scaffold

Phosphorescence Tuning: para-CF₃-Induced Emission Blue-Shift in Iridium(III) Complexes of 2-Phenylimidazo[1,2-a]pyridine Ligands

In iridium(III) bis-cyclometalated complexes of the type Ir(ppy)₂(pip-X), where pip = 2-phenylimidazo[1,2-a]pyridine, the nature and position of substituent X on the phenyl ring directly tunes the emission wavelength. Electron-withdrawing groups such as F and CF₃ lower the HOMO energy level, resulting in a hypsochromic (blue) shift of the phosphorescence emission maximum [1]. Complexes bearing CF₃-substituted pip ligands exhibit emission maxima in the range 480–502 nm, compared to 533 nm for the unsubstituted phenyl analog and 542 nm for electron-donating substituents [2]. The para-CF₃ isomer provides the strongest blue-shift among mono-CF₃ substitution patterns due to maximal resonance withdrawal. This property is directly exploitable for the rational design of blue and bluish-green phosphorescent OLED emitters, where the 4-CF₃-phenylpip ligand serves as a modular building block for emission colour fine-tuning.

OLED materials Phosphorescent complexes Emission tuning

Optimal Research and Industrial Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine


Fragment-Based and Structure-Guided Kinase Inhibitor Design

The imidazo[1,2-a]pyridine core is a validated ATP-competitive kinase inhibitor scaffold. The 4-CF₃-phenyl substituted building block provides a pre-optimised fragment with elevated LogP (4.02) and retained low TPSA (17.3 Ų) , enabling direct incorporation into lead generation campaigns targeting CDK2, PI3Kα, TrkA, or TNFα-mediated pathways [1]. The para-CF₃ group enhances metabolic stability and membrane permeability while serving as a versatile handle for further derivatisation at the C3 position of the imidazo[1,2-a]pyridine ring.

Blue and Bluish-Green Phosphorescent OLED Emitter Development

The 4-CF₃-phenylpip ligand is a strategic building block for synthesising cyclometalated iridium(III) complexes with blue-shifted emission. The electron-withdrawing CF₃ group lowers the HOMO energy, producing phosphorescence in the 480–502 nm range, a 31–53 nm hypsochromic shift relative to the unsubstituted phenylpip ligand [2]. This property is directly exploitable for fabricating efficient blue-phosphorescent OLED devices with high quantum yields.

CNS-Penetrant Probe and Drug Candidate Synthesis

With LogP 4.02 and TPSA 17.3 Ų, this compound resides within the favourable physicochemical space for blood-brain barrier penetration (LogP 2–5, TPSA < 60–70 Ų) [3]. The para-CF₃ group increases lipophilicity without adding hydrogen-bond donors or acceptors, preserving the compact profile required for CNS drug candidates. It is ideally suited as a core fragment for synthesising CNS-penetrant kinase inhibitors, GPCR modulators, or ion channel ligands.

Structure-Activity Relationship (SAR) Studies of 2-Aryl-Imidazo[1,2-a]pyridine Series

The para-CF₃ compound serves as a key comparator in SAR studies exploring the effect of phenyl ring substitution on biological activity. Its distinct Hammett σₚ value (+0.54) and linear dipole differentiate it from the meta-CF₃ isomer (σₘ = +0.43) and unsubstituted phenyl (σ = 0), enabling systematic evaluation of electronic effects on target binding, selectivity, and pharmacokinetic properties across kinase, TNFα, and other target families [4].

Quote Request

Request a Quote for 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.